molecular formula C21H19BrN4O B13942896 1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one

1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one

Cat. No.: B13942896
M. Wt: 423.3 g/mol
InChI Key: PYGDILIIHLVFRL-UHFFFAOYSA-N
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Description

1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one is a synthetic organic compound that features a quinoline and pyridine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline derivative: Starting with a bromination reaction to introduce the bromo group on the quinoline ring.

    Formation of the pyridine derivative: Synthesis of the 6-methylpyridine moiety.

    Condensation reaction: Combining the quinoline and pyridine derivatives through a condensation reaction to form the ethylidene bridge.

    Cyclization: Formation of the pyrrolidin-2-one ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures.

    Pyridine derivatives: Compounds with similar pyridine structures.

    Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one structures.

Uniqueness

The uniqueness of 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C21H19BrN4O

Molecular Weight

423.3 g/mol

IUPAC Name

1-[[2-(7-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one

InChI

InChI=1S/C21H19BrN4O/c1-14-4-2-5-18(24-14)20(25-26-11-3-6-21(26)27)12-15-9-10-23-19-13-16(22)7-8-17(15)19/h2,4-5,7-10,13H,3,6,11-12H2,1H3

InChI Key

PYGDILIIHLVFRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=NN2CCCC2=O)CC3=C4C=CC(=CC4=NC=C3)Br

Origin of Product

United States

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